

Application Note: Step-by-Step Synthesis Protocol for 2-Bornanone Oxime

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Compound of Interest

Compound Name: 2-Bornanone oxime

CAS No.: 13559-66-5

Cat. No.: B083146

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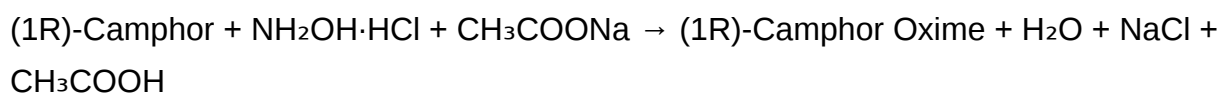
Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of **2-Bornanone oxime**, commonly known as camphor oxime. The synthesis is achieved through the reaction of (1R)-Camphor (2-Bornanone) with hydroxylamine hydrochloride in the presence of a weak base. Camphor oxime is a valuable chiral intermediate in organic synthesis. This document outlines the necessary materials, experimental procedure, purification, and characterization methods, and includes a summary of quantitative data and a visual workflow to ensure reproducibility.

Reaction Scheme

The synthesis proceeds via a nucleophilic addition-elimination reaction, where the ketone group of camphor reacts with hydroxylamine to form an oxime and water.



Materials and Equipment

2.1 Materials

- (1R)-Camphor (D-Camphor), $\geq 99\%$ ($C_{10}H_{16}O$)
- Hydroxylamine hydrochloride, $\geq 99\%$ ($NH_2OH \cdot HCl$)
- Sodium acetate, anhydrous, $\geq 99\%$ (CH_3COONa)
- Ethanol (EtOH), 200 proof
- Deionized water (H_2O)
- Diethyl ether (Et_2O), ACS grade
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)
- TLC plates (Silica gel 60 F₂₅₄)
- TLC developing solvent: Hexanes/Ethyl Acetate (10:1 v/v)
- TLC stain: Phosphomolybdic acid (PMA) solution in ethanol

2.2 Equipment

- 250 mL three-necked round-bottomed flask
- Magnetic stirrer and stir bar
- Condenser
- Internal thermometer
- Heating mantle or oil bath
- Rotary evaporator
- Separatory funnel (250 mL)

- Büchner funnel and filter flask
- Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
- Vacuum pump
- Melting point apparatus

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

3.1 Reaction Setup

- Equip a 250 mL three-necked round-bottomed flask with a magnetic stir bar, a condenser, and a glass stopper.
- To the flask, add 11.0 g (71.6 mmol) of (1R)-Camphor.
- Add 36 mL of ethanol and stir the mixture at room temperature (approx. 24 °C) until the camphor is completely dissolved.

3.2 Reagent Addition and Reaction

- To the stirring solution, add 55 mL of deionized water. The solution may become cloudy.
- Sequentially add 7.83 g (112.7 mmol, 1.6 equiv) of hydroxylamine hydrochloride and 7.46 g (90.9 mmol, 1.3 equiv) of sodium acetate to the flask.
- Allow the heterogeneous mixture to stir vigorously at room temperature for 16 hours.

3.3 Reaction Monitoring

- Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- Eluent: Hexanes/Ethyl Acetate (10:1).
- Visualization: Use a UV lamp (254 nm) and then stain with a phosphomolybdic acid (PMA) solution followed by gentle heating.

- The reaction is complete when the camphor spot ($R_f \approx 0.64$) is no longer visible.[1] The product, **2-Bornanone oxime**, will appear as a new spot with an R_f value of approximately 0.29.[1]

3.4 Workup and Isolation

- Once the reaction is complete, cool the flask in an ice bath.
- Transfer the mixture to a larger flask and concentrate it in vacuo using a rotary evaporator (25 °C, 20 mmHg) to remove most of the ethanol.
- Transfer the resulting aqueous slurry to a 250 mL separatory funnel.
- Extract the aqueous phase with diethyl ether (3 x 50 mL).
- Combine the organic layers.
- Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and transfer the filtrate to a tared round-bottomed flask.
- Remove the diethyl ether using a rotary evaporator to yield the crude product as a white solid.

3.5 Purification

- The crude solid can be purified by recrystallization from an ethanol/water mixture or another suitable solvent system to obtain fine, needle-like crystals.
- Dry the purified crystals under vacuum for at least 1 hour to remove any residual solvent.
- Weigh the final product and calculate the yield. A yield of 60% or higher is expected.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **2-Bornanone oxime**.

Parameter	Value	Reference(s)
Product	2-Bornanone oxime	
Molecular Formula	C ₁₀ H ₁₇ NO	[2][3][4]
Molecular Weight	167.25 g/mol	[2][3]
Reactant Quantities		
(1R)-Camphor	11.0 g (71.6 mmol)	[1]
Hydroxylamine HCl	7.83 g (112.7 mmol)	[1]
Sodium Acetate	7.46 g (90.9 mmol)	[1]
Reaction Conditions		
Solvent	Ethanol / Water	[1]
Temperature	Room Temperature (~24 °C)	[1]
Reaction Time	16 hours	[1]
Characterization Data		
Expected Yield	60-70%	[1]
Appearance	White crystalline solid	
Melting Point	115-119 °C	[2]
Optical Activity [α] ₂₀ /D	-40.5° ± 1° (c=5% in ethanol)	[2]
TLC R _f (Oxime)	0.29 (Hexanes:EtOAc 10:1)	[1]
TLC R _f (Camphor)	0.64 (Hexanes:EtOAc 10:1)	[1]

Safety Precautions

- Conduct all steps in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Camphor is flammable and an irritant. Avoid inhalation of dust and contact with skin and eyes.
- Hydroxylamine hydrochloride is toxic if swallowed and can be harmful in contact with skin. Handle with care.
- Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.

Visualization of Experimental Workflow

```
// Nodes start [label="Start: Reagents\n(Camphor, EtOH, H2O, NH2OH·HCl, NaOAc)",  
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve  
Camphor in Ethanol"]; add_reagents [label="2. Add Aqueous Solution of\nHydroxylamine HCl &  
Sodium Acetate"]; react [label="3. Stir at Room Temperature\n(16 hours)"]; monitor [label="4.  
Monitor Reaction by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124",  
width=3]; workup [label="5. Concentrate and Extract\nwith Diethyl Ether"]; purify [label="6. Dry,  
Filter, and Evaporate Solvent"]; characterize [label="7. Purify by Recrystallization\n&  
Characterize (MP, etc.)"]; end [label="Final Product:\n2-Bornanone Oxime", shape=ellipse,  
fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Edges start -> dissolve; dissolve -> add_reagents; add_reagents -> react; react -> monitor;  
monitor -> workup [label=" Reaction Complete "]; workup -> purify; purify -> characterize;  
characterize -> end; }
```

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References

1. Organic Syntheses Procedure [orgsyn.org]
2. (1R)-カンファーオキシム ≥97.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- [3. Camphor, oxime | C₁₀H₁₇NO | CID 26110 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 2-Bornanone oxime \[webbook.nist.gov\]](#)
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